molecular formula C10H13BrF3N B1302776 3-(Trifluoromethyl)phenyltrimethylammonium Bromide CAS No. 262608-95-7

3-(Trifluoromethyl)phenyltrimethylammonium Bromide

Cat. No.: B1302776
CAS No.: 262608-95-7
M. Wt: 284.12 g/mol
InChI Key: KPFRXMSETZXGKJ-UHFFFAOYSA-M
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Description

3-(Trifluoromethyl)phenyltrimethylammonium Bromide is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is known for its high purity and stability, making it suitable for various scientific applications . The compound has the molecular formula C10H13BrF3N and a molecular weight of 284.12 g/mol .

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)phenyltrimethylammonium Bromide plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes, proteins, and other biomolecules, altering their activity. For instance, it can inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalysis. Additionally, it can interact with membrane proteins, affecting ion transport and signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can disrupt normal neurotransmitter release by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity. This can result in altered synaptic transmission and potential neurotoxicity. In other cell types, it may affect ion channel function, leading to changes in cellular excitability and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as acetylcholinesterase, inhibiting their activity. This binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for hydrophobic pockets within the enzyme. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light or heat. In in vitro studies, its inhibitory effects on enzymes and cellular processes can be observed within minutes to hours of application. Long-term exposure in in vivo studies may lead to cumulative effects, including potential toxicity and altered cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect enzyme activity and cellular signaling. At higher doses, it can induce toxic effects, including neurotoxicity, hepatotoxicity, and disruptions in metabolic processes. Threshold effects are often observed, where a specific dosage level leads to a significant change in biological activity or toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. It can inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels. For example, its inhibition of acetylcholinesterase affects the metabolism of acetylcholine, leading to its accumulation and prolonged activity in the nervous system. Additionally, it may interact with other metabolic enzymes, influencing pathways related to energy production and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the cytoplasm or membrane regions, depending on its affinity for different biomolecules. This localization can influence its activity and the extent of its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with membrane proteins can localize it to the cell membrane, where it can modulate ion channels and receptors. In other cases, it may be found in the cytoplasm, affecting intracellular signaling pathways and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide typically involves a two-step reaction process:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)phenyltrimethylammonium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce 3-(Trifluoromethyl)phenol .

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)phenyltrimethylammonium Bromide is unique due to its high stability and reactivity, making it suitable for a wide range of applications in both research and industry. The presence of the trifluoromethyl group significantly enhances its chemical properties compared to similar compounds .

Properties

IUPAC Name

trimethyl-[3-(trifluoromethyl)phenyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N.BrH/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFRXMSETZXGKJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC(=C1)C(F)(F)F.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346744
Record name 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262608-95-7
Record name 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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